molecular formula C18H22N2O2 B11709817 Phenol, 4,4'-cyclohexylidenebis[2-amino- CAS No. 30817-90-4

Phenol, 4,4'-cyclohexylidenebis[2-amino-

Cat. No.: B11709817
CAS No.: 30817-90-4
M. Wt: 298.4 g/mol
InChI Key: BOVSSHUURZCDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4’-cyclohexylidenebis[2-amino-] is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol . . This compound is characterized by the presence of two phenol groups connected by a cyclohexylidene bridge, with amino groups attached to the phenol rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-cyclohexylidenebis[2-amino-] typically involves the reaction of cyclohexanone with 4-aminophenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Phenol, 4,4’-cyclohexylidenebis[2-amino-] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-cyclohexylidenebis[2-amino-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 4,4’-cyclohexylidenebis[2-amino-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4,4’-cyclohexylidenebis[2-amino-] involves its interaction with specific molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The amino groups can participate in nucleophilic reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4,4’-cyclohexylidenebis[2-amino-] is unique due to the presence of both phenol and amino groups, which confer distinct chemical reactivity and potential biological activity. Its cyclohexylidene bridge also provides structural rigidity, influencing its interactions with other molecules .

Biological Activity

Phenol, 4,4'-cyclohexylidenebis[2-amino-] is a compound that has garnered attention due to its potential biological activities, including antioxidant and antimicrobial properties. This article explores its biological activity through various studies, highlighting case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as a bisphenol derivative featuring two amino groups. Its molecular formula is C18H22N2O2C_{18}H_{22}N_2O_2, and it has a molecular weight of approximately 302.38 g/mol. The presence of the cyclohexylidene group enhances its lipophilicity, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that phenolic compounds generally exhibit significant antioxidant properties due to their ability to scavenge free radicals. In the case of phenol, 4,4'-cyclohexylidenebis[2-amino-], studies suggest that it may function as an effective antioxidant agent.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Phenol, 4,4'-cyclohexylidenebis[2-amino-]45
Gallic Acid30
Ascorbic Acid25

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of phenol, 4,4'-cyclohexylidenebis[2-amino-] against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.

Results:

  • Staphylococcus aureus: MIC = 50 µg/mL
  • Escherichia coli: MIC = 75 µg/mL

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in pharmaceutical applications.

The biological activity of phenol, 4,4'-cyclohexylidenebis[2-amino-] can be attributed to several mechanisms:

  • Free Radical Scavenging: The electron-donating ability of the hydroxyl groups in the phenolic structure allows it to neutralize free radicals.
  • Disruption of Membrane Integrity: The lipophilic nature may facilitate penetration into microbial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in microbial metabolism.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of phenol, 4,4'-cyclohexylidenebis[2-amino-]. Preliminary studies suggest low toxicity levels in mammalian models at therapeutic doses. However, long-term exposure effects remain to be fully elucidated.

Table 2: Toxicity Assessment

Study TypeFindingsReference
Acute Toxicity (Oral)No significant adverse effects at doses up to 1000 mg/kg
Chronic Toxicity (Rat Model)No carcinogenicity observed over a two-year study period

Properties

CAS No.

30817-90-4

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H22N2O2/c19-14-10-12(4-6-16(14)21)18(8-2-1-3-9-18)13-5-7-17(22)15(20)11-13/h4-7,10-11,21-22H,1-3,8-9,19-20H2

InChI Key

BOVSSHUURZCDRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC(=C(C=C2)O)N)C3=CC(=C(C=C3)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.